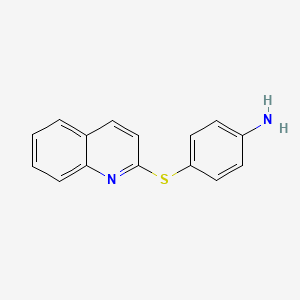

2-(4-Aminophenylthio)quinoline

Description

Overview of the Quinoline (B57606) Scaffold in Chemical and Biological Research

Quinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the architecture of many biologically active molecules. afjbs.comnih.govarabjchem.org This scaffold is not merely a synthetic curiosity but is found in various natural products, most notably the Cinchona alkaloids like quinine, a historic antimalarial drug. nih.gov The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse array of derivatives with a wide spectrum of pharmacological properties. nih.govnih.govresearchgate.net Researchers have extensively explored these derivatives, revealing activities such as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govmdpi.com The ability of the quinoline nucleus to interact with various biological targets has solidified its importance in drug discovery and development. afjbs.comnih.gov

The structural diversity of quinoline derivatives allows for the fine-tuning of their biological effects. arabjchem.org Synthetic methodologies, such as the Skraup and Friedländer syntheses, have been instrumental in creating a vast library of quinoline-based compounds for biological screening. nih.gov The continuous exploration of this scaffold underscores its potential in addressing a range of therapeutic challenges, from infectious diseases to cancer. afjbs.comresearchgate.net

Importance of Amino- and Thioether-Substituted Quinolines

The introduction of amino and thioether functional groups onto the quinoline scaffold significantly influences its physicochemical properties and biological activity. Amino-substituted quinolines, for instance, are crucial components of many antimalarial drugs, including chloroquine (B1663885) and amodiaquine. pharmacy180.compharmacy180.com The nitrogen atom in the amino group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules.

Similarly, the incorporation of a thioether linkage offers unique chemical characteristics. The sulfur atom can participate in various non-covalent interactions and can be a key part of the pharmacophore. The combination of both an amino group and a thioether linkage, as seen in aminophenylthio-substituted quinolines, creates a molecule with distinct electronic and conformational properties. nih.gov This dual functionalization can lead to compounds with enhanced biological profiles, including potent anticancer and antimicrobial activities. arkat-usa.orgnih.gov

Scope and Research Focus on 2-(4-Aminophenylthio)quinoline Derivatives

The compound this compound serves as a prime example of a multi-functionalized quinoline with significant research interest. The specific arrangement of the aminophenylthio group at the 2-position of the quinoline ring creates a unique structural motif. Research has focused on synthesizing and evaluating derivatives of this core structure to explore their therapeutic potential.

Studies have investigated the anticancer effects of this compound derivatives against various cancer cell lines. nih.govsioc-journal.cnresearchgate.net For example, certain derivatives have shown inhibitory activity against gastric, colon, and esophageal cancer cells. sioc-journal.cn The mechanism of action is often linked to the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. sioc-journal.cn

Furthermore, the antimicrobial properties of quinoline derivatives are well-documented, and the presence of the aminophenylthio moiety can enhance this activity. kuleuven.bebiointerfaceresearch.commdpi.com Research has explored the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. kuleuven.beacs.org The structural features of this compound and its analogues provide a fertile ground for the development of new therapeutic agents.

Interactive Data Table: Biological Activities of Quinoline Derivatives

| Compound Class | Biological Activity | Key Findings |

| Quinoline-based compounds | Anticancer | Effective against various cancer cell lines including breast, colon, and lung cancer. arabjchem.orgnih.gov |

| Amino-substituted quinolines | Antimalarial | Crucial for the activity of drugs like chloroquine. pharmacy180.compharmacy180.com |

| Thioether-substituted quinolines | Antimicrobial, Anticancer | The sulfur atom contributes to biological interactions. arkat-usa.orgnih.gov |

| This compound Derivatives | Anticancer | Inhibits proliferation of gastric, colon, and esophageal cancer cells. sioc-journal.cn |

| This compound Derivatives | Antimicrobial | Active against both Gram-positive and Gram-negative bacteria. kuleuven.beacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2S |

|---|---|

Molecular Weight |

252.3 g/mol |

IUPAC Name |

4-quinolin-2-ylsulfanylaniline |

InChI |

InChI=1S/C15H12N2S/c16-12-6-8-13(9-7-12)18-15-10-5-11-3-1-2-4-14(11)17-15/h1-10H,16H2 |

InChI Key |

GXOORYGDSLJFJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SC3=CC=C(C=C3)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 4 Aminophenylthio Quinoline and Analogues

Classical Quinoline (B57606) Synthesis Approaches for Core Structure Formation

The formation of the quinoline ring system is a well-established area of organic synthesis, with several named reactions developed in the late 19th century still finding application today. These classical methods provide various pathways to substituted quinolines, which can serve as crucial precursors to 2-(4-Aminophenylthio)quinoline.

Combes Quinoline Synthesis and its Variations

The Combes synthesis, first reported in 1888, involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.orgwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield a 2,4-disubstituted quinoline. wikipedia.orgwikipedia.org

While a direct synthesis of this compound using a β-ketosulfide in a Combes reaction is not commonly reported, this method is highly effective for preparing quinoline cores with specific substitution patterns that can be later functionalized. For instance, the reaction of aniline with acetylacetone (B45752) yields 2,4-dimethylquinoline. The methyl group at the 2-position can then be subjected to further chemical transformations, such as halogenation, to introduce a leaving group, facilitating subsequent nucleophilic substitution with 4-aminothiophenol (B129426).

Table 1: Examples of Combes Quinoline Synthesis

| Aniline Derivative | β-Diketone | Product |

| Aniline | Acetylacetone | 2,4-Dimethylquinoline |

| m-Chloroaniline | Acetylacetone | 7-Chloro-2,4-dimethylquinoline |

| p-Anisidine | Benzoylacetone | 6-Methoxy-2-methyl-4-phenylquinoline |

Skraup Reaction Protocols

The Skraup reaction, discovered in 1880, is a robust method for the synthesis of quinoline itself and its substituted derivatives. wikipedia.orgiipseries.org The reaction typically involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent such as nitrobenzene. wikipedia.org The glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org

The Skraup synthesis is particularly useful for producing quinolines that are unsubstituted at the 2- and 4-positions. To synthesize this compound via this route, one would first prepare the parent quinoline ring and then introduce the desired substituent at the 2-position. This can be achieved through a sequence of reactions, such as oxidation to quinoline-N-oxide, followed by reaction with a sulfur nucleophile or conversion to a 2-haloquinoline.

Table 2: Key Reagents in the Skraup Reaction

| Reagent | Function |

| Aniline | Source of the benzene (B151609) ring and nitrogen atom |

| Glycerol | Precursor to acrolein |

| Sulfuric Acid | Dehydrating agent and catalyst |

| Oxidizing Agent (e.g., Nitrobenzene) | Aromatization of the dihydroquinoline intermediate |

Doebner-Miller and Doebner Reaction Pathways

The Doebner-Miller reaction is a variation of the Skraup synthesis that allows for the preparation of 2- and/or 4-substituted quinolines. wikipedia.orgnih.gov It utilizes α,β-unsaturated aldehydes or ketones, or precursors that can generate them in situ, in the presence of an acid catalyst. wikipedia.org For example, the reaction of aniline with crotonaldehyde (B89634) (generated from the self-condensation of acetaldehyde) yields 2-methylquinoline (B7769805).

The Doebner reaction, on the other hand, involves the reaction of an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. nih.govnih.gov

Similar to the Combes and Skraup syntheses, the Doebner-Miller reaction provides a route to a substituted quinoline core. The resulting 2-methylquinoline can be a valuable intermediate. The methyl group can be halogenated to create a reactive site for the subsequent introduction of the 4-aminophenylthio group via nucleophilic substitution.

Friedländer Annulation and Related Condensation Reactions

The Friedländer synthesis is a versatile and widely used method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgjk-sci.comorganicreactions.org The reaction can be catalyzed by either acid or base. jk-sci.com

A plausible, albeit indirect, approach to this compound using the Friedländer synthesis would involve the reaction of 2-aminobenzaldehyde (B1207257) with a ketone bearing a protected thioether functionality. More practically, this method is used to synthesize a quinoline precursor. For instance, the reaction of 2-aminobenzaldehyde with acetaldehyde (B116499) yields quinoline. Alternatively, using a ketone like ethyl acetoacetate (B1235776) would lead to a 2-methyl-3-carbethoxyquinoline. The substituent at the 2-position can then be chemically modified to facilitate the introduction of the desired thioether.

A more direct, modern approach would involve the synthesis of a 2-haloquinoline, which can be readily achieved through various methods, including those starting from precursors made via Friedländer annulation. The 2-haloquinoline then serves as an excellent electrophile for reaction with 4-aminothiophenol.

Pfitzinger-Borsche Reaction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction involves the base-catalyzed opening of the isatin ring to form an α-keto-anilinoacetic acid, which then condenses with the carbonyl compound and cyclizes. wikipedia.org

To apply this reaction to the synthesis of the target molecule, one could envision using a ketone that already contains the 4-aminophenylthio moiety. However, the basic reaction conditions might be incompatible with the amino group. A more feasible strategy involves using a simpler ketone to form a 2-substituted quinoline-4-carboxylic acid. Subsequent decarboxylation would yield a 2-substituted quinoline, which could then be functionalized as described in the previous sections. For example, using acetone (B3395972) would yield 2-methylquinoline-4-carboxylic acid.

Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a powerful method for the preparation of 2-hydroxyquinolines (2-quinolones). wikipedia.org The reaction involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid. wikipedia.org The β-ketoanilide is prepared by the condensation of an aniline with a β-ketoester.

This synthesis is particularly relevant to the preparation of this compound because 2-hydroxyquinolines are excellent precursors to 2-chloroquinolines. The hydroxyl group at the 2-position can be readily converted to a chlorine atom using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 2-chloroquinoline (B121035) is highly susceptible to nucleophilic aromatic substitution at the 2-position.

The most direct and efficient synthesis of this compound likely involves the reaction of a 2-chloroquinoline with 4-aminothiophenol. The 2-chloroquinoline itself can be synthesized from aniline via the Knorr synthesis to produce 2-hydroxyquinoline, followed by chlorination. This two-step sequence, beginning with a classical quinoline synthesis, represents a robust and versatile strategy.

Table 3: Common Reagents for the Conversion of 2-Hydroxyquinoline to 2-Chloroquinoline

| Reagent | Formula |

| Phosphorus oxychloride | POCl₃ |

| Thionyl chloride | SOCl₂ |

| Phosphorus pentachloride | PCl₅ |

Modern Synthetic Methodologies for Quinoline Derivatization

Contemporary approaches to quinoline synthesis focus on enhancing efficiency, atom economy, and environmental compatibility. These methods include innovative cyclization strategies, advanced catalytic systems, and the application of green chemistry principles.

Oxidative Annulation Strategies

Oxidative annulation has emerged as a powerful tool for the construction of quinoline rings, often proceeding through C-H bond activation. These methods can be broadly categorized into transition-metal-free and transition-metal-catalyzed processes.

Transition-metal-free strategies frequently employ oxidants like iodine or operate under aerobic conditions. For instance, a metal-free, iodine-mediated oxidative annulation of N-aryl imines with enamines or alkynes can afford substituted quinolines. Another approach involves the aerobic oxidative cyclization of ortho-allylanilines in the presence of a base like potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). nih.gov

Transition-metal-catalyzed oxidative annulations offer a versatile and efficient route to quinolines. Rhodium(III) catalysis, for example, can achieve the selective synthesis of quinolines through the oxidative annulation of functionalized pyridines with two alkyne molecules, using Cu(OAc)₂ as an oxidant. snnu.edu.cn Similarly, ruthenium catalysts have been utilized for the aza-Michael addition and intramolecular annulation of enaminones with anthranils to produce substituted quinolines. mdpi.com Copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) (DCE) provides a direct pathway to benzoquinoliziniums, where DCE acts as both a solvent and a vinyl equivalent. acs.org

A notable example is the palladium-catalyzed allylic C-H oxidative annulation, which allows for the assembly of functionalized 2-substituted quinoline derivatives from the reaction of anilines with allyl alcohols. mdpi.com These reactions highlight the utility of transition metals in facilitating the formation of the quinoline core through direct C-H functionalization, offering a more atom-economical approach compared to traditional condensation reactions that require pre-functionalized starting materials.

Table 1: Examples of Oxidative Annulation Strategies for Quinoline Synthesis

| Catalyst/Reagent | Reactants | Product Type | Reference |

| Iodine | N-aryl imines, enamines/alkynes | Substituted quinolines | nih.gov |

| K-tert-butoxide/DMSO | ortho-allylanilines | Substituted quinolines | nih.gov |

| [RhCp*Cl₂]₂/Cu(OAc)₂ | Functionalized pyridines, alkynes | Fused quinolines | snnu.edu.cn |

| [(p-cymene)RuCl₂]₂ | Enaminones, anthranils | Substituted quinolines | mdpi.com |

| Cu(OAc)₂ | Quinolines, 1,2-dichloroethane | Benzoquinoliziniums | acs.org |

| Palladium catalyst | Anilines, allyl alcohols | 2-Substituted quinolines | mdpi.com |

Metal-Catalyzed Coupling Reactions for Sulfur and Nitrogen Linkages

The introduction of sulfur and nitrogen linkages to the quinoline core is crucial for synthesizing compounds like this compound. Metal-catalyzed cross-coupling reactions are the cornerstone for forming C-S (thioether) and C-N (amino) bonds with high efficiency and selectivity.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely employed for the formation of C-N bonds. This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. Similarly, palladium catalysts are effective for C-S bond formation, coupling aryl halides with thiols to generate aryl thioethers.

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide a classic and still relevant method for constructing C-S and C-N bonds. These reactions typically involve the coupling of an aryl halide with a thiol or an amine at elevated temperatures, often with the assistance of a ligand to stabilize the copper catalyst. Modern advancements have led to milder reaction conditions and broader substrate scopes for these transformations.

Iron, as an inexpensive and earth-abundant metal, has also gained prominence in catalysis. Iron-catalyzed cyclization of ketoxime carboxylates with dialkylanilines is one such example in the synthesis of nitrogen-containing heterocycles. mdpi.com For the direct introduction of a sulfonyl group, which can be a precursor to a thioether, zinc powder has been used to mediate the coupling reaction for the construction of sulfonylated quinolines in water. nih.gov

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to quinoline synthesis. These approaches include the use of microwave irradiation, solvent-free reaction conditions, and novel green solvent systems like deep eutectic solvents.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comnih.gov This technology has been successfully applied to various quinoline syntheses.

For example, a one-pot, three-component reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF under microwave irradiation provides an efficient, catalyst-free route to quinoline-based hybrids. acs.orgunf.edu The Friedländer synthesis of quinolines has also been adapted to microwave conditions, utilizing a reusable solid acid catalyst (Nafion NR50) in ethanol, which aligns with green chemistry principles. mdpi.com The Skraup synthesis of 7-amino-8-methylquinoline has been performed under microwave irradiation, resulting in a significant reduction in reaction time, although not an improvement in yield. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement | Time Reduction | Reference |

| Friedländer Synthesis | Not specified | Nafion NR50, ethanol | Not specified | Significant | mdpi.com |

| Skraup Synthesis | Glycerol, H₂SO₄, heat | 2,6-diaminotoluene, glycerol, H₂SO₄, As₂O₅ | No | Significant | nih.gov |

| Esterification of 2-phenylquinoline-4-carboxylic acid | Reflux, 22 h | Ethanol, H₂SO₄, 10 min | Comparable | Drastic | tandfonline.com |

| Three-component reaction | Reflux in DMF | 125-135 °C, 8-20 min | Not applicable | Efficient | acs.orgunf.edu |

Conducting reactions without a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile organic compounds. Several solvent-free methods for quinoline synthesis have been developed.

One such approach involves the one-pot reaction of o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O as a reductant under microwave irradiation, completely avoiding the need for a solvent or an additional catalyst. core.ac.uk Another example is the Friedländer annulation-Knoevenagel condensation of 2-aminobenzophenone (B122507) derivatives, ethyl acetoacetate, and benzaldehyde, catalyzed by indium triflate under solvent-free conditions at 100°C. tandfonline.com Furthermore, the synthesis of 2,3-disubstituted quinolines can be achieved through a multicomponent coupling of an alkyne, amine, and aldehyde using a zinc(II) triflate salt catalyst under solvent-free and inert conditions. nih.gov The use of caesium iodide as a catalyst for the reaction of 2-aminoacetophenone (B1585202) and 2-aminobenzophenone with different ketones under thermal, solvent-free conditions has also been reported to give good yields. researchgate.net

Deep eutectic solvents (DESs) are emerging as a new class of green solvents. researchgate.net They are typically mixtures of two or more components that have a lower melting point than the individual components. nih.gov DESs are often biodegradable, non-toxic, and inexpensive. researchgate.net

In the context of quinoline synthesis, a choline (B1196258) chloride/tin(II) chloride (ChCl·2SnCl₂) deep eutectic solvent has been used as a green catalyst and reaction medium. daneshyari.com This one-pot, three-component synthesis involves the reaction of aniline derivatives, aromatic aldehydes, and enolizable aldehydes at 60 °C, yielding quinoline derivatives in high yields. daneshyari.com The DES can be recycled multiple times without a significant loss of activity, further enhancing the sustainability of the process. daneshyari.com The use of DESs can be advantageous as they can act as both the solvent and the catalyst, simplifying the reaction setup and workup. nih.gov

Aromatic Nucleophilic Substitution Reactions for Phenylthio Linkages

The formation of the phenylthio linkage at the C2 position of the quinoline ring is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is a cornerstone of heterocyclic chemistry, where a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of this compound, this typically involves the reaction of a 2-haloquinoline with 4-aminothiophenol.

The general mechanism for this SNAr reaction proceeds via a two-step addition-elimination pathway. The thiolate anion, generated from 4-aminothiophenol in the presence of a base, acts as the nucleophile. It attacks the electron-deficient C2 carbon of the quinoline ring, which bears a suitable leaving group (typically a halogen like chlorine or bromine). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, and the aromaticity of the quinoline ring is restored, yielding the desired this compound.

The reactivity of the 2-haloquinoline substrate is crucial for the success of the SNAr reaction. The electron-withdrawing nature of the nitrogen atom in the quinoline ring makes the C2 and C4 positions particularly susceptible to nucleophilic attack. The choice of the halogen at the C2 position can also influence the reaction rate, with fluorine being the most activating and iodine being the least. However, 2-chloroquinolines are often used due to their accessibility and adequate reactivity.

Synthesis of this compound: Specific Precursor and Reaction Pathways

The synthesis of this compound hinges on the availability and reaction of two key precursors: a 2-substituted quinoline with a good leaving group and 4-aminothiophenol.

Strategies for Incorporating the 4-Aminophenylthio Moiety

The most direct strategy for incorporating the 4-aminophenylthio moiety is the aforementioned SNAr reaction. A typical procedure would involve the following steps:

Preparation of the Nucleophile: 4-Aminothiophenol is treated with a suitable base to generate the more nucleophilic thiolate anion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction with 2-Haloquinoline: The solution containing the 4-aminothiophenolate is then reacted with a 2-haloquinoline, such as 2-chloroquinoline. The reaction mixture is often heated to facilitate the substitution. The temperature and reaction time are optimized to ensure complete conversion while minimizing side reactions.

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the solvent and any inorganic salts. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

An alternative, though less common, approach could involve a metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig or Ullmann-type coupling, between a 2-haloquinoline and 4-aminothiophenol. However, for this specific transformation, the SNAr reaction is generally more straightforward and efficient.

Sequential Functionalization Approaches

Sequential functionalization offers a versatile strategy for synthesizing more complex derivatives of this compound. This approach involves the stepwise introduction of different functional groups onto the quinoline or phenyl ring.

One hypothetical sequential approach could begin with the functionalization of the quinoline ring prior to the introduction of the aminophenylthio moiety. For instance, a substituent could be introduced at a different position on the quinoline ring (e.g., C4, C6, or C8) of a 2-haloquinoline precursor. This substituted 2-haloquinoline would then be reacted with 4-aminothiophenol to yield a polysubstituted analog of the target compound.

Recent advances in C-H activation chemistry provide powerful tools for the regioselective functionalization of quinoline rings mdpi.comnih.govrsc.org. For example, a 2-chloroquinoline could first undergo a palladium-catalyzed C-H arylation at the C8 position mdpi.com. The resulting 8-aryl-2-chloroquinoline could then be subjected to nucleophilic substitution with 4-aminothiophenol to afford a 2-(4-aminophenylthio)-8-arylquinoline.

Another sequential strategy could involve the modification of the 4-aminophenylthio moiety before its attachment to the quinoline ring. For example, the amino group of 4-aminothiophenol could be protected, followed by reaction with a 2-haloquinoline. Subsequent deprotection would then reveal the free amino group. This approach would be particularly useful if the desired modifications on the quinoline ring are not compatible with a free amino group.

Analogues and Derivative Synthesis

The synthesis of analogues and derivatives of this compound allows for the systematic exploration of structure-activity relationships for various applications. Modifications can be made at three primary locations: the quinoline ring system, the phenylthio bridge, and the amino group.

Structural Modifications at the Quinoline Ring System

The quinoline ring offers multiple positions for structural modification. A wide variety of substituted 2-chloroquinolines can be synthesized through well-established methods like the Vilsmeier-Haack reaction followed by cyclization, or the Gould-Jacobs reaction du.edu.eg. These substituted precursors can then be used in the SNAr reaction with 4-aminothiophenol to generate a library of analogues with diverse functionalities on the quinoline core.

| Position of Substitution | Example of Substituent | Potential Synthetic Approach |

| C4 | Methoxy (-OCH₃) | Start with a 4-hydroxy-2-chloroquinoline and methylate the hydroxyl group before the SNAr reaction. |

| C6 | Nitro (-NO₂) | Utilize a 6-nitro-2-chloroquinoline precursor in the SNAr reaction. |

| C8 | Methyl (-CH₃) | Synthesize an 8-methyl-2-chloroquinoline starting material. |

Interactive Data Table: Examples of Quinoline Ring Modifications

| Precursor | Reagent | Product |

| 2,4-dichloroquinoline | 4-aminothiophenol | 4-chloro-2-(4-aminophenylthio)quinoline |

| 2-chloro-6-nitroquinoline | 4-aminothiophenol | 2-(4-aminophenylthio)-6-nitroquinoline |

| 2-chloro-8-methylquinoline | 4-aminothiophenol | 2-(4-aminophenylthio)-8-methylquinoline |

Alterations of the Phenylthio Bridge and Amino Group

The phenylthio bridge and the terminal amino group are also amenable to chemical modification.

Phenylthio Bridge: The sulfur atom in the phenylthio bridge can be oxidized to a sulfoxide or a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This changes the electronic properties and the geometry of the linker.

Amino Group: The primary amino group is a versatile handle for a wide range of derivatization reactions. It can be acylated with acid chlorides or anhydrides to form amides, or reacted with isocyanates to form ureas. Reductive amination with aldehydes or ketones can be used to introduce alkyl substituents on the nitrogen atom. Diazotization of the amino group followed by Sandmeyer-type reactions can be employed to introduce a variety of other functional groups, such as halogens, cyano, or hydroxyl groups.

Interactive Data Table: Examples of Phenylthio Bridge and Amino Group Modifications

| Starting Material | Reagent | Modification Type | Product |

| This compound | m-CPBA | Oxidation of sulfur | 2-(4-Aminophenylsulfonyl)quinoline |

| This compound | Acetic anhydride | Acylation of amino group | N-(4-(Quinolin-2-ylthio)phenyl)acetamide |

| This compound | Phenyl isocyanate | Urea formation | 1-(4-(Quinolin-2-ylthio)phenyl)-3-phenylurea |

| This compound | Benzaldehyde, NaBH₃CN | Reductive amination | N-Benzyl-4-(quinolin-2-ylthio)aniline |

These synthetic strategies provide a robust toolbox for the preparation of this compound and a diverse array of its analogues, enabling further investigation into their chemical and biological properties.

Hybrid System Synthesis with Other Heterocycles (e.g., Pyrimidine (B1678525), Benzimidazole)

The synthesis of hybrid molecules incorporating the this compound scaffold with other heterocyclic systems like pyrimidine and benzimidazole (B57391) is a strategy employed to develop compounds with potentially enhanced biological activities. These synthetic approaches often involve multi-step reactions that build upon the core structure of this compound or its analogues.

Pyrimidine Hybrids:

A notable strategy for the synthesis of pyrimidine-quinolone hybrids involves a green, catalyst-free microwave-assisted aromatic nucleophilic substitution reaction. nih.gov In a study focused on developing lactate (B86563) dehydrogenase A (hLDHA) inhibitors, novel pyrimidine-quinolone hybrids were synthesized. The key reaction involved the coupling of 3-(((4-aminophenyl)thio)methyl)quinolin-2(1H)-ones with 4-aryl-2-chloropyrimidines. nih.gov This method highlights the reactivity of the aminophenylthio linker, allowing for the formation of a new carbon-nitrogen bond with the pyrimidine ring. The use of microwave irradiation often leads to shorter reaction times and improved yields.

The general synthetic approach can be conceptualized as the reaction between a quinoline derivative containing the aminophenylthio linker and a suitably activated pyrimidine derivative, typically containing a good leaving group such as a chlorine atom.

Table 1: Synthesis of Pyrimidine-Quinoline Hybrids

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Product |

|---|---|---|---|---|

| 3-(((4-aminophenyl)thio)methyl)quinolin-2(1H)-one | 4-aryl-2-chloropyrimidine | Aromatic Nucleophilic Substitution | Microwave-assisted, catalyst-free | Pyrimidine-quinolone hybrid |

Benzimidazole Hybrids:

The synthesis of quinoline-benzimidazole hybrids can be achieved through a multi-step synthetic pathway. A reported strategy involves a four-step process: N-acylation, N-alkylation, quaternization, and a Huisgen 3+2 cycloaddition. nih.gov While this specific sequence may be adapted, the core principle involves the formation of a linkage between the quinoline and benzimidazole moieties.

For instance, a plausible synthetic route could involve the reaction of a functionalized quinoline precursor with a benzimidazole synthon. One approach could be the coupling of a 2-chloroquinoline derivative with a benzimidazole containing a reactive thiol or amino group. Conversely, an amino-functionalized quinoline, such as this compound, could be reacted with a benzimidazole derivative bearing an appropriate electrophilic center.

Research on quinoline-benzimidazole hybrids has explored various synthetic methodologies, including the reaction of 2-acetylimidazoles with isatin to form carboxylic acid derivatives and the coupling of 2-oxo-quinoline-3-carbaldehyde with o-phenylenediamines. researchgate.net These examples underscore the versatility of synthetic approaches available for constructing such hybrid systems.

Table 2: General Synthetic Approaches for Quinoline-Benzimidazole Hybrids

| Quinoline Precursor | Benzimidazole Precursor | Reaction Type | Potential Linkage |

|---|---|---|---|

| Functionalized 2-chloroquinoline | Thiol- or amino-substituted benzimidazole | Nucleophilic Substitution | Thioether or amine bridge |

| This compound | Electrophilic benzimidazole derivative | Nucleophilic Attack | Various linkages depending on the electrophile |

| 2-oxo-quinoline-3-carbaldehyde | o-phenylenediamine | Condensation/Cyclization | Direct fusion of the benzimidazole ring |

Metal Complexation with this compound as a Ligand

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The heterocyclic quinoline nitrogen, the exocyclic amino group, and the sulfur atom of the thioether linkage can all potentially participate in binding to a metal center. The coordination behavior would depend on the nature of the metal ion, the reaction conditions, and the solvent system used.

While specific studies on the metal complexation of this compound are not extensively documented in the reviewed literature, the coordination chemistry of similar quinoline-based ligands provides insights into its potential behavior. Quinoline derivatives are well-known for their ability to form stable complexes with a wide range of transition metals. researchgate.net

Potential Coordination Modes:

Based on the structure of this compound, several coordination modes can be postulated:

Monodentate Ligation: The ligand could bind to a metal center through the quinoline nitrogen atom, which is a common coordination site for quinoline derivatives.

Bidentate Chelation: The ligand could act as a bidentate chelating agent. A likely chelation would involve the quinoline nitrogen and the nitrogen atom of the amino group, forming a stable five- or six-membered ring with the metal ion. Another possibility, though perhaps less common, could involve coordination through the quinoline nitrogen and the sulfur atom.

Bridging Ligation: In polynuclear complexes, the ligand could act as a bridging ligand, connecting two or more metal centers. For example, the quinoline nitrogen could coordinate to one metal ion, while the amino group coordinates to another.

The synthesis of such metal complexes would typically involve the reaction of a metal salt (e.g., chloride, nitrate, or acetate (B1210297) of metals like Cu(II), Ni(II), Co(II), Zn(II), etc.) with the this compound ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction to elucidate the coordination geometry and the binding mode of the ligand.

Table 3: Potential Metal Complexes with this compound as a Ligand

| Metal Ion | Potential Coordination Geometry | Potential Donor Atoms from Ligand | Characterization Techniques |

|---|---|---|---|

| Cu(II) | Square planar, Tetrahedral, or Octahedral | N(quinoline), N(amino), S(thioether) | FT-IR, UV-Vis, EPR, X-ray Diffraction |

| Ni(II) | Square planar or Octahedral | N(quinoline), N(amino), S(thioether) | FT-IR, UV-Vis, Magnetic Susceptibility, X-ray Diffraction |

| Co(II) | Tetrahedral or Octahedral | N(quinoline), N(amino), S(thioether) | FT-IR, UV-Vis, Magnetic Susceptibility, X-ray Diffraction |

| Zn(II) | Tetrahedral | N(quinoline), N(amino), S(thioether) | FT-IR, 1H & 13C NMR, X-ray Diffraction |

The study of such metal complexes is a promising area for the development of new materials with interesting electronic, magnetic, and biological properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the connectivity and chemical environment of each atom in "2-(4-Aminophenylthio)quinoline" can be mapped.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| Quinoline (B57606) Aromatic Protons | 7.0 - 9.0 | Multiplets, Doublets |

| Phenyl Aromatic Protons | 7.0 - 8.0 | Doublets, Triplets |

| Amino (NH₂) Protons | Variable | Broad Singlet |

Specific ¹³C NMR data for "this compound" could not be located in the available search results. For analogous structures, the carbon atoms of the quinoline and phenyl rings typically resonate in the range of 110 to 160 ppm. The carbon atom attached to the sulfur (C-S) and the carbon atom attached to the amino group (C-N) would have distinct chemical shifts within this region, influenced by the electron-donating and withdrawing effects of these substituents.

Table 2: Anticipated ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Expected Chemical Shift (ppm) |

| Quinoline Aromatic Carbons | 120 - 150 |

| Phenyl Aromatic Carbons | 115 - 160 |

| C-S (Thioether Linkage) | 125 - 145 |

| C-N (Amino Group) | 140 - 150 |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in the definitive structural assignment of "this compound". A COSY spectrum would reveal proton-proton couplings within the quinoline and aminophenyl rings, helping to assign specific protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon skeleton. While these techniques are standard for characterization, specific 2D NMR data for "this compound" were not found in the provided search results.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, provides valuable information about the functional groups present in a molecule.

Experimentally obtained IR and FTIR spectra for "this compound" are not available in the searched literature. However, based on its structure, the spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibration would be observed in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is often weak and appears in the fingerprint region between 600 and 800 cm⁻¹.

Table 3: Predicted IR and FTIR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Specific mass spectrometry data for "this compound" was not found in the provided search results. In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the C-S bond, leading to fragments corresponding to the quinolinyl and aminophenylthio moieties. Further fragmentation of the quinoline ring is also a common pathway for related compounds. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the transitions of electrons between molecular orbitals upon the absorption of ultraviolet or visible light. libretexts.org It provides valuable information about the conjugated systems within a molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. libretexts.org The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. uzh.ch The π → π* transitions, typically of high intensity, arise from the extensive conjugation involving the quinoline and aminophenyl rings. youtube.com The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons from the nitrogen and sulfur heteroatoms to an anti-bonding π* orbital. youtube.com

Table 3: Representative UV-Vis Absorption Data

| Absorption Maxima (λmax) | Electronic Transition Assignment |

|---|---|

| ~280-320 nm | π → π* (Quinoline and Phenyl Rings) |

Note: The absorption maxima are representative values for similar aromatic thioether systems and illustrate the expected spectral features.

Solid-State Characterization

Solid-state characterization techniques are essential for understanding the macroscopic properties of a compound, which are governed by its crystalline arrangement.

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides precise bond lengths, bond angles, and torsion angles, confirming the absolute structure of the molecule. mdpi.commdpi.com A suitable single crystal of this compound would be grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of molecules within it. researchgate.net This analysis yields detailed crystallographic data, including the unit cell dimensions and space group symmetry. chemmethod.com

Table 4: Illustrative Single-Crystal X-ray Diffraction Data

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal. | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.5 |

| b (Å) | Unit cell dimension. | 8.2 |

| c (Å) | Unit cell dimension. | 15.1 |

| β (°) | Unit cell angle. | 95.5 |

| V (ų) | Volume of the unit cell. | 1290 |

Note: This table contains example data typical for an organic molecule of this size and is for illustrative purposes only.

Powder X-ray Diffraction (pXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. wikipedia.org It is instrumental in identifying crystalline phases, determining sample purity, and assessing the degree of crystallinity. researchgate.netnih.gov Unlike single-crystal XRD, pXRD is performed on a microcrystalline powder. The resulting diffractogram is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid, allowing for phase identification by comparison to known patterns. icdd.com

The pXRD pattern of a pure, crystalline sample of this compound would exhibit a series of sharp, well-defined peaks at characteristic 2θ angles. The position and relative intensities of these peaks are determined by the crystal lattice structure.

Chromatographic Purity and Reaction Monitoring Methods

Chromatographic techniques are fundamental in the analysis of "this compound," providing critical data on its purity and facilitating the monitoring of its synthesis.

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of "this compound." It is extensively used for monitoring the progress of chemical reactions, identifying the presence of starting materials, intermediates, and the final product in a reaction mixture. The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase and the mobile phase.

Stationary Phase: For the analysis of quinoline derivatives, silica (B1680970) gel 60 F254 plates are commonly employed as the stationary phase. The "F254" designation indicates that the silica gel contains a fluorescent indicator that allows for the visualization of UV-active compounds, such as "this compound," under a UV lamp at 254 nm.

Mobile Phase (Eluent): The choice of the mobile phase is crucial for achieving optimal separation. The polarity of the solvent system is adjusted to obtain a retention factor (Rf) value ideally between 0.3 and 0.7 for the compound of interest. A common strategy involves starting with a solvent mixture of intermediate polarity and then adjusting the ratio of the solvents to improve separation. For quinoline derivatives, various solvent systems have been utilized. A mixture of butanol, acetic acid, and water can be effective for separating polar compounds. For less polar derivatives, systems such as toluene-ethyl acetate (B1210297) may be more suitable. The progress of a reaction can be monitored by spotting the reaction mixture on a TLC plate at different time intervals and observing the disappearance of the starting material spot and the appearance of the product spot.

Visualization: After developing the TLC plate, the separated spots need to be visualized. For "this compound," which contains a chromophoric quinoline ring, visualization under a UV lamp at 254 nm is a primary method. The compound will appear as a dark spot against a fluorescent green background. Additionally, various chemical staining reagents can be used for visualization, especially for compounds that are not UV-active or to provide additional confirmation. Given the presence of an amino group in the target molecule, a ninhydrin (B49086) solution can be a specific visualization reagent, which typically produces a characteristic color (often purple or brown) upon heating. Iodine vapor is another general-purpose visualization agent that can be used, causing most organic compounds to appear as brown spots.

Interactive Data Table: TLC Parameters for Quinoline Derivatives

| Parameter | Description | Typical Values/Reagents for Quinoline Derivatives |

| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent system that moves up the plate. | Butanol:Acetic Acid:Water, Toluene:Ethyl Acetate |

| Visualization | Method to detect the separated spots. | UV light (254 nm), Iodine vapor, Ninhydrin solution |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | 0.3 - 0.7 (ideal) |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of "this compound" with high resolution and sensitivity. It is the method of choice for determining the purity of the final compound and for quantitative analysis of reaction mixtures.

Stationary Phase (Column): The selection of the HPLC column is critical for achieving the desired separation. For the analysis of quinoline derivatives, which are often moderately polar, reversed-phase columns are commonly used. C18 (octadecylsilyl) columns are a popular choice due to their versatility and ability to separate a wide range of compounds. Other options include C8 columns or columns with different functionalities for specific separation needs. The choice of column depends on the specific physicochemical properties of the analyte and potential impurities.

Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The composition of the mobile phase can be kept constant during the analysis (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of compounds with different polarities. To improve peak shape and resolution, especially for basic compounds like "this compound," an acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase. This helps to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase and protonate the basic analyte, leading to sharper and more symmetrical peaks. A typical mobile phase might be a gradient of acetonitrile in water with 0.1% TFA.

Detection: The most common method for detecting quinoline derivatives in HPLC is UV-Vis spectroscopy. "this compound" is expected to have strong UV absorbance due to its aromatic quinoline and aminophenylthio moieties. The detection wavelength is usually set at the absorbance maximum (λmax) of the compound to ensure the highest sensitivity. Diode Array Detection (DAD) or Photodiode Array (PDA) detectors are particularly useful as they can acquire the entire UV-Vis spectrum of the eluting peaks, which can aid in peak identification and purity assessment.

Method Validation: A developed HPLC method for the analysis of "this compound" should be validated according to established guidelines (e.g., ICH) to ensure its reliability. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). For instance, linearity would be assessed by preparing a series of standard solutions of "this compound" at different concentrations and plotting the peak area against the concentration. A linear relationship, typically with a correlation coefficient (R²) greater than 0.99, would indicate the method's suitability for quantitative analysis.

Interactive Data Table: HPLC Parameters for Analysis of Quinoline Derivatives

| Parameter | Description | Typical Conditions for Quinoline Derivatives |

| Column | The stationary phase for separation. | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | The solvent mixture that carries the sample through the column. | Acetonitrile/Water or Methanol/Water gradient with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |

| Detection | The method used to detect the analyte as it elutes from the column. | UV-Vis at λmax (e.g., 254 nm or a specific λmax for the compound) |

| Injection Volume | The amount of sample introduced into the HPLC system. | 10 - 20 µL |

| Column Temperature | The temperature at which the column is maintained. | Ambient or controlled (e.g., 25-40 °C) |

Computational and Theoretical Investigations

Quantum Chemical Calculations

No published DFT studies detailing the optimized molecular structure or reactivity descriptors for 2-(4-Aminophenylthio)quinoline were identified. Such a study would typically involve optimizing the molecule's geometry to find its lowest energy conformation and calculating properties like bond lengths, bond angles, and dihedral angles. Reactivity analysis would involve examining molecular orbitals and electrostatic potential maps to predict sites susceptible to electrophilic or nucleophilic attack.

There are no available TD-DFT studies for this compound in the surveyed literature. This type of investigation is crucial for understanding how the molecule interacts with light. It provides data on vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are fundamental to understanding its absorption and emission spectra.

Prediction of Molecular Descriptors Relevant to Biological Processes

Computational and theoretical investigations play a pivotal role in modern medicinal chemistry, offering insights into the molecular properties of compounds long before they are synthesized and tested in a laboratory. For "this compound," theoretical studies are instrumental in predicting its behavior and potential as a biologically active agent. By employing quantum mechanics, researchers can calculate a variety of molecular descriptors that correlate with the compound's reactivity, stability, and potential interactions with biological systems. These computational approaches are particularly valuable in the early stages of drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis.

Quantum Mechanical Descriptors

Quantum mechanical descriptors are numerical values derived from the electronic structure of a molecule, which can predict its chemical behavior. Density Functional Theory (DFT) is a common computational method used to determine these properties for quinoline (B57606) derivatives. nih.govnih.gov The choice of the functional and basis set, such as B3LYP/6-31G*, is crucial for obtaining accurate results. ijpras.com These calculations provide a deep understanding of the molecule's electronic characteristics.

Key quantum mechanical descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are fundamental to understanding a molecule's reactivity. HOMO energy is related to the molecule's ability to donate an electron, while LUMO energy indicates its capacity to accept an electron. A smaller HOMO-LUMO energy gap suggests higher reactivity, which can be crucial for biological activity. sapub.org

Electron Affinity (EA) and Ionization Potential (IP): Ionization potential is the energy required to remove an electron, while electron affinity is the energy released when an electron is added. These descriptors are directly related to the HOMO and LUMO energies and are critical for predicting how a molecule will behave in redox reactions, which are common in biological systems. sapub.org

Chemical Hardness (η) and Softness (S): These global reactivity descriptors are calculated from the HOMO and LUMO energies. Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Softer molecules are generally more reactive. mdpi.com

Electronegativity (χ) and Electrophilicity Index (ω): Electronegativity describes the ability of a molecule to attract electrons. The electrophilicity index provides a measure of the energy lowering of a system when it accepts electrons from the environment. nih.gov

These descriptors for quinoline derivatives are typically calculated and presented in tabular format to facilitate comparison and analysis.

| Descriptor | Symbol | Typical Range for Quinoline Derivatives (Arbitrary Units) | Significance in Biological Processes |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -7.0 eV | Electron-donating ability, reactivity in oxidation |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -3.0 eV | Electron-accepting ability, reactivity in reduction |

| HOMO-LUMO Energy Gap | ΔE | 3.0 to 5.0 eV | Chemical reactivity and stability |

| Ionization Potential | IP | 6.0 to 8.0 eV | Ease of losing an electron, antioxidant potential |

| Electron Affinity | EA | 0.5 to 2.0 eV | Ability to accept an electron |

| Chemical Hardness | η | 1.5 to 2.5 eV | Resistance to deformation of electron cloud |

| Chemical Softness | S | 0.4 to 0.7 eV-1 | Polarizability and reactivity |

| Electronegativity | χ | 3.0 to 4.5 eV | Ability to attract electrons in a chemical bond |

| Electrophilicity Index | ω | 1.5 to 3.0 eV | Propensity to accept electrons |

Prediction of Antioxidant Mechanisms (e.g., Ionization Potential, Bond Dissociation Energies)

The antioxidant activity of quinoline derivatives can be predicted through computational analysis of parameters related to the primary mechanisms of radical scavenging: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com The presence of sulfur-containing functional groups can significantly contribute to the antioxidant potential of a molecule. nih.gov

Ionization Potential (IP): As mentioned, the ionization potential is a key descriptor for predicting the efficacy of the SET mechanism. A lower ionization potential indicates that the molecule can more readily donate an electron to neutralize a free radical. Computational studies on various quinoline derivatives have shown a direct correlation between lower IP values and higher antioxidant activity. mdpi.com

Bond Dissociation Energies (BDE): The HAT mechanism involves the donation of a hydrogen atom from the antioxidant to a free radical. The ease with which this occurs is quantified by the bond dissociation energy of the X-H bond (where X is O, N, S, etc.). A lower BDE for a specific bond indicates that the hydrogen atom can be more easily abstracted, making the compound a more effective antioxidant via the HAT mechanism. For "this compound," the N-H bonds of the amino group are the most likely sites for hydrogen donation.

Theoretical calculations can predict the BDE for each relevant bond in the molecule, allowing for an assessment of its potential to act as a HAT-based antioxidant.

| Parameter | Antioxidant Mechanism | Relevance to this compound | Predicted Trend for High Activity |

|---|---|---|---|

| Ionization Potential (IP) | Single Electron Transfer (SET) | The ease of electron donation from the π-system of the quinoline and aminophenylthio rings. | Lower IP value |

| Bond Dissociation Energy (BDE) of N-H bond | Hydrogen Atom Transfer (HAT) | The strength of the N-H bonds in the 4-amino group. | Lower BDE value |

By calculating these parameters, researchers can gain a comprehensive understanding of the potential antioxidant capabilities of "this compound" and compare its predicted efficacy to known antioxidants. mdpi.com These theoretical insights are invaluable for guiding the synthesis and experimental evaluation of novel antioxidant compounds.

Mechanistic Research on Biological Activity

Studies on Enzyme Modulation and Inhibition

Derivatives of the 2-(4-Aminophenylthio)quinoline scaffold have been investigated as inhibitors of several key enzyme families implicated in a variety of diseases. The following subsections detail the mechanistic insights gained from this research.

Kinase Inhibition Mechanisms (e.g., AURKA/B, PDGFR, EGFR, C-Met, tyrosine kinase)

Quinoline (B57606) and quinazoline cores are prominent in the design of kinase inhibitors. mdpi.comnih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. mdpi.com Derivatives of 4-aminoquinazoline, a structurally related scaffold, have been successfully developed as anticancer drugs that target specific kinases like Epidermal Growth Factor Receptor (EGFR). nih.gov

Tyrosine Kinases: The 4-anilinquinazoline structure is known to inhibit protein tyrosine kinases such as EGFR, VEGFR-2, PDGFR, and FGFR. mdpi.com These receptor tyrosine kinases are often overexpressed in various cancers and play a vital role in cell proliferation, growth, and differentiation. mdpi.comresearchgate.net The general mechanism of action for many quinoline-based tyrosine kinase inhibitors involves competitive binding at the ATP-binding site of the kinase domain. researchgate.netresearchgate.net This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive tumor growth. researchgate.net For instance, 4-anilinoquinoline derivatives have been designed based on approved EGFR inhibitors like gefitinib and erlotinib. nih.gov

c-Met: The c-Met receptor, another tyrosine kinase, is a target for cancer therapy due to its role in tumor development and metastasis. nih.gov Structure-activity relationship (SAR) studies on quinoline derivatives have identified the 4-phenoxyquinoline moiety as a key pharmacophore for modulating c-Met tyrosine kinase activity. nih.gov

PDGFR: A series of 3-substituted quinoline derivatives have demonstrated potent inhibition of platelet-derived growth factor receptor (PDGFR) tyrosine kinase. nih.gov The presence of 6,7-dimethoxy groups on the quinoline ring and a lipophilic group at the 3-position were found to be crucial for activity. nih.gov These compounds, however, showed inactivity against EGFR, indicating a degree of selectivity. nih.gov

While direct studies on "this compound" are limited in this context, the extensive research on structurally similar quinoline and quinazoline derivatives provides a strong basis for its potential as a kinase inhibitor. The aminophenylthio moiety could engage in specific interactions within the kinase active site, influencing potency and selectivity.

Dehydrogenase Enzyme Inhibition (e.g., hLDHA)

Human lactate (B86563) dehydrogenase A (hLDHA) is a key enzyme in anaerobic glycolysis and is considered a target in cancer and other diseases like primary hyperoxalurias. mdpi.comnih.gov Inhibition of hLDHA can disrupt the metabolic processes that cancer cells rely on for rapid growth. mdpi.comresearchgate.net

Research has shown that quinoline 3-sulfonamides can inhibit LDHA and reduce lactate production in cancer cells. researchgate.net More specifically, a novel family of ethyl pyrimidine-quinolinecarboxylate derivatives has been designed and synthesized as enhanced hLDHA inhibitors. mdpi.com Docking studies of these compounds revealed that U-shaped hybrids demonstrated strong interactions with key amino acid residues (Arg168, His192, Asn137, and Asp194) responsible for hLDHA activity. mdpi.com Several of these derivatives exhibited IC50 values in the low micromolar range, with some showing selectivity for the hLDHA isoform over the hLDHB isoform. mdpi.com

| Compound | hLDHA IC50 (µM) | hLDHB IC50 (µM) | Selectivity |

|---|---|---|---|

| 15c | < 10 | > 100 | Selective for hLDHA |

| 15d | < 10 | > 100 | Selective for hLDHA |

| 16a | ~ 1 | Not specified | Not specified |

| 16d | < 10 | > 100 | Selective for hLDHA |

| 18b | ~ 1 | Not specified | Not specified |

| 18c | ~ 1 | Not specified | Not specified |

| 18d | ~ 1 | Not specified | Not specified |

Cholinesterase and Monoamine Oxidase Enzyme Inhibition (e.g., AChE, MAO-B, COMT)

The inhibition of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B) is a key strategy in the development of treatments for neurodegenerative disorders like Alzheimer's and Parkinson's diseases. mdpi.comdovepress.comnih.gov

Cholinesterase Inhibition: A series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were designed as cholinesterase inhibitors. mdpi.com Several of these compounds displayed inhibitory activity against AChE comparable to the reference drug galantamine. mdpi.com Kinetic analysis of the most potent compounds revealed a mixed-type inhibition mechanism for AChE. mdpi.com

Monoamine Oxidase (MAO) Inhibition: Increased levels of MAO-B are observed in the brains of Alzheimer's disease patients, making it a valuable therapeutic target. dovepress.com Molecular docking simulations have suggested that certain quinoline derivatives have the potential to act as inhibitors of MAO-B and Catechol-O-methyltransferase (COMT). mdpi.com Studies on halogenated quinoline derivatives have also explored their potential as MAO-A and MAO-B inhibitors for managing Parkinson's disease by preventing the degradation of dopamine. nih.gov

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Inhibition Type (AChE) |

|---|---|---|---|

| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 | Mixed-type |

| 11a | Comparable to Galantamine | Not specified | Mixed-type |

Other Enzyme Target Engagements (e.g., HIV-1 Integrase, α-glucosidase, FtsZ GTPase)

The versatility of the quinoline scaffold extends to other enzyme targets.

HIV-1 Integrase: Quinoline-based compounds have emerged as an important class of HIV-1 integrase inhibitors. nih.gov Integrase is a critical enzyme for the replication of the HIV-1 virus. nih.gov Some quinolinonyl derivatives have been shown to act as dual inhibitors, targeting both the catalytic functions of integrase and its interaction with viral RNA, thereby affecting both early and late stages of viral replication. nih.gov The quinoline scaffold is considered a privileged structure for this activity. nih.gov

α-glucosidase: α-Glucosidase inhibitors are used in the management of type 2 diabetes mellitus. nih.gov A series of imidazole-bearing thioquinoline derivatives demonstrated significantly better potency against α-glucosidase than the standard drug acarbose. nih.gov Kinetic studies of the most potent analog indicated a competitive inhibition mechanism. nih.gov Other studies on quinoline-1,3,4-oxadiazole conjugates also showed potent α-glucosidase inhibition in the low micromolar range. nih.gov

FtsZ GTPase: The bacterial cell division protein FtsZ is a promising target for the development of new antibiotics. nih.govresearchgate.net Certain quinoline derivatives have been shown to inhibit bacterial proliferation by disrupting the GTPase activity and polymerization of FtsZ, leading to the inhibition of cell division and eventual cell death. researchgate.net

Receptor and Protein Binding Mechanisms

Beyond enzyme inhibition, derivatives of this compound have been explored for their ability to bind to specific protein aggregates, highlighting their potential as diagnostic and research tools.

Tau Fibril Binding Mechanisms as a Research Probe

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a pathological hallmark of Alzheimer's disease (AD). nih.govnih.gov Molecules that can bind to these tau aggregates are valuable as imaging probes for preclinical diagnosis and for tracking disease progression. nih.govresearchgate.net

The compound 2-(4-aminophenyl)quinoline (BF-170) and its derivatives have been identified as candidate probes for the in vivo imaging of tau pathology. nih.gov These compounds exhibit a higher binding affinity for tau fibrils compared to β-amyloid fibrils. nih.gov Docking studies suggest that the C-terminal region of tau, which is involved in the formation of paired helical filaments (PHFs), is a likely binding site for these quinoline derivatives. nih.gov The binding of these molecules to oligomeric forms of tau can inhibit their assembly into filaments. nih.gov

In neuropathological examinations of AD brain sections, compounds like BF-170 have been shown to clearly visualize NFTs. nih.gov The favorable properties of these quinoline derivatives, such as good brain uptake and rapid clearance, make them promising candidates for the development of PET imaging agents for tau pathology. nih.govnih.gov

| Compound | Target | Binding Affinity (EC50) | Notes |

|---|---|---|---|

| BF-170 (2-(4-aminophenyl)quinoline) | Tau Fibrils | Lower than BF-168 for Aβ fibrils, higher for Tau fibrils | Clearly visualizes NFTs in AD brain sections. nih.gov |

| BF-158 (2-[(4-methylamino)phenyl]quinoline) | Tau Fibrils | Lower than BF-168 for Aβ fibrils, higher for Tau fibrils | Clearly visualizes NFTs in AD brain sections. nih.gov |

| [18F]THK523 | Tau Fibrils | Kd1 = 1.67 nM, Kd2 = 21.74 nM | Exhibited two binding sites on K18Δ280K-tau fibrils. nih.gov |

Protein Interaction and Conformational Changes

The quinoline nucleus is a recognized scaffold in medicinal chemistry, known for its ability to interact with a variety of proteins. While direct studies on this compound are limited, research on related quinoline compounds provides insight into potential protein targets and interaction mechanisms. A functional proteomics approach, leveraging the structural similarity between quinoline and the purine ring of ATP, has been used to identify quinoline-binding proteins. nih.gov This method led to the identification of human aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for several quinoline drugs. nih.gov The activity of QR2 was shown to be potently inhibited by these quinoline compounds in vitro. nih.gov

Furthermore, molecular docking studies on related heterocyclic systems, such as 2H-thiopyrano[2,3-b]quinoline derivatives, have been conducted to predict their binding affinity to protein targets. These in silico studies investigate the interactions between the quinoline derivatives and amino acid residues within the protein's binding pocket, identifying key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity. nih.gov For example, docking studies against CB1a, an anticancer peptide, revealed that derivatives of a thiopyrano[2,3-b]quinoline framework could effectively bind within the receptor's cavities. nih.gov Such studies are crucial for understanding how the substitution pattern on the quinoline ring influences protein interaction and subsequent biological activity.

Table 1: Potential Protein Targets of Quinoline Derivatives

| Protein Target | Interacting Quinoline Class | Method of Identification | Potential Effect | Reference |

|---|---|---|---|---|

| Aldehyde Dehydrogenase 1 (ALDH1) | General Quinoline Drugs | Displacement Affinity Chromatography | Enzyme Inhibition | nih.gov |

| Quinone Reductase 2 (QR2) | General Quinoline Drugs | Displacement Affinity Chromatography | Potent Enzyme Inhibition | nih.gov |

| CB1a (Anticancer Peptide) | 2H-thiopyrano[2,3-b]quinoline derivatives | Molecular Docking | Binding Affinity | nih.gov |

| InhA (Enoyl-ACP reductase) | Quinoline-thiosemicarbazide derivatives | Molecular Docking | Enzyme Inhibition | nih.govacs.org |

Estrogen Receptor Alpha Interactions

The quinoline scaffold is a key structural motif in the design of selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), which are vital in the treatment of ER-positive breast cancer. nih.govnih.gov Research has focused on discovering potent quinoline-based ligands for the estrogen receptor alpha (ERα). nih.govacs.org A cell-free microsphere-based binding assay has been employed to characterize the interactions between ERα and novel quinoline compounds by analyzing their effects on the receptor's interaction with conformation-sensing peptides. nih.govacs.org

This approach allows for the comparison of peptide interaction profiles of new quinoline ligands with those of known proliferative and non-proliferative ER ligands, facilitating the discovery of compounds with desired therapeutic effects. nih.gov Recently, a new series of quinoline-based SERDs was synthesized and shown to effectively degrade ERα and inhibit its downstream signaling pathways in MCF-7 breast cancer cells. nih.gov These findings underscore the potential of the quinoline core, likely including derivatives such as this compound, to be developed into ligands that can modulate the function of ERα, inducing specific conformational changes that lead to either antagonistic effects or receptor degradation. nih.govresearchgate.net

NMDA Receptor Antagonism Studies

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. nih.gov However, its overactivation leads to excitotoxicity, a key factor in the pathogenesis of numerous neurodegenerative disorders. nih.gov Consequently, NMDA receptor antagonists have been investigated as potential neuroprotective agents. nih.govnih.gov

Compounds with a quinoline framework have been explored for their potential to act as NMDA receptor antagonists. These antagonists can be categorized based on their binding sites, such as competitive antagonists that bind to the glutamate or glycine site, and non-competitive antagonists that block the ion channel pore. nih.gov The development of subunit-specific antagonists, particularly those targeting the GluN2B subunit, is a promising strategy to reduce the adverse side effects associated with non-selective NMDA receptor blockade. nih.gov Phenylethanolamines like ifenprodil are known to inhibit NMDA receptors by enhancing proton inhibition, a mechanism that makes the receptor more sensitive to the acidic conditions present during ischemia or epilepsy. nih.gov The structural features of this compound suggest it could be investigated for similar properties, exploring its potential to modulate NMDA receptor activity through interactions at allosteric or channel sites.

Interactions with Nucleic Acids and Cellular Components

DNA Binding and Intercalation Mechanisms

Quinoline derivatives are well-known for their ability to interact with DNA, a mechanism that underlies the cytotoxic activity of many anticancer drugs. nih.gov These interactions can occur through groove binding or intercalation, where the planar aromatic structure of the quinoline ring inserts itself between the base pairs of the DNA double helix. researchgate.netresearchgate.net This intercalation disrupts the normal structure and function of DNA, interfering with processes like replication and transcription, ultimately leading to cell death.

Studies on quinoline have shown that it can bind to both RNA and DNA, a process that can be metabolically activated by the cytochrome P-450 monooxygenase system. nih.gov Research on novel quinoline Schiff bases demonstrated their ability to bind to DNA, with binding constants indicating a significant interaction. researchgate.net Viscosity measurements in these studies showed an increase in the viscosity of DNA upon binding of the compounds, which is a classic characteristic of an intercalative binding mode. researchgate.net The specific substituents on the quinoline ring play a crucial role in the affinity and mode of DNA binding. For instance, derivatives of 5-methyl-benzofuro[3,2-b]quinoline with an aniline (B41778) substituent showed superior DNA binding affinity through an intercalation mechanism compared to the parent compound. researchgate.net

Table 2: DNA Interaction Profile of Quinoline Derivatives

| Compound Class | Method of Study | Key Finding | Binding Mode | Reference |

|---|---|---|---|---|

| Quinoline | Microsomal Binding Assay | Binds to RNA and DNA | Covalent Adducts | nih.gov |

| Quinoline Schiff Bases | Spectroscopic Titration, Viscosity Measurement | Binding constants of 2.3 x 10³ to 2.5 x 10⁴ M⁻¹ | Intercalation | researchgate.net |

| 5-Methyl-benzofuro[3,2-b]quinoline Derivatives | Spectrometric Experiments, Molecular Modeling | Aniline substituent enhances binding affinity | Intercalation | researchgate.net |

Mechanisms of Action on Cellular Processes (e.g., cell division, microtubule assembly disruption)

Microtubules are dynamic cytoskeletal polymers essential for several cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govresearchgate.net Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several classes of quinoline derivatives have been identified as potent microtubule-destabilizing agents. nih.govnih.gov

One such class, quinolin-6-yloxyacetamides, was found to be potent inhibitors of tubulin polymerization in vitro. nih.gov High-resolution crystal structures revealed that these compounds bind to the colchicine site on β-tubulin. By binding to tubulin dimers, they prevent the curved-to-straight conformational change required for microtubule assembly, thus leading to the depolymerization of the microtubule network. nih.gov Similarly, a series of quinoline-indole derivatives were designed as analogs of isocombretastatin A-4 and also found to inhibit microtubule polymerization by binding to the colchicine site. nih.gov Mechanistic studies showed that these compounds disrupt the cellular microtubule network, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. nih.gov These findings highlight a key mechanism by which quinoline-containing molecules can exert potent anti-proliferative effects.

Investigation of Fungal Membrane Disruption Mechanisms

The fungal cell membrane, which contains ergosterol as its primary sterol, is a major target for antifungal drugs. Quinoline derivatives, particularly 8-hydroxyquinolines, have demonstrated significant antifungal activity, and research has delved into their mechanism of action at the membrane level. nih.govresearchgate.net Studies on compounds like clioquinol and 8-hydroxy-5-quinolinesulfonic acid have shown that they compromise the functional integrity of the fungal cytoplasmic membrane. nih.govresearchgate.net